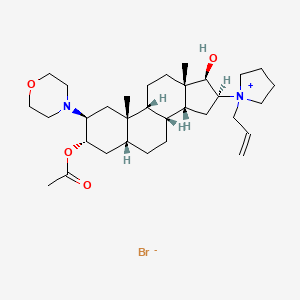

3-Acetyl-17-deacetyl Rocuronium Bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetyl-17-deacetyl Rocuronium Bromide is a synthetic compound derived from modifications of steroid structures to serve as a neuromuscular blocking agent. It is synthesized through a series of chemical reactions to achieve the desired molecular structure and properties.

Synthesis Analysis

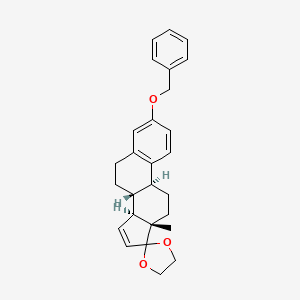

Rocuronium Bromide is synthesized from steroidal compounds such as epiandrosterone through processes including acetylation, selective hydrolysis, and quaternization with allyl bromide. The synthesis involves tosylation, elimination, bromination, epoxidation, substitution, and finally acetylation to afford the active compound. The procedures optimize yields and ensure the structural integrity of the final product (Yong, 2011), (Long, 2007).

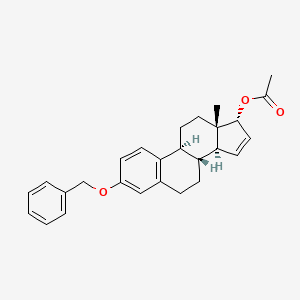

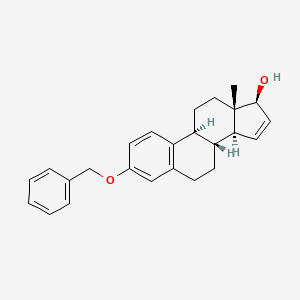

Molecular Structure Analysis

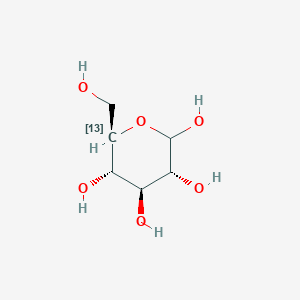

The molecular structure of Rocuronium Bromide and its intermediates are confirmed using advanced techniques such as ^1H-NMR, ^13C-NMR, and ESI-MS. These methods ensure the accurate structural identification necessary for the compound's synthesis and application. The structure includes a steroid backbone modified with acetyl and deacetyl groups to enhance its neuromuscular blocking activity.

Chemical Reactions and Properties

The synthesis of Rocuronium Bromide involves several key reactions, including acetylation, bromination, and quaternary ammonium formation. These reactions are crucial for creating the compound's active form and determining its efficacy as a neuromuscular blocker. The reaction conditions are optimized to improve yield and purity.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's stability and formulation. Studies on intermediates like 2α,3α-epoxy-16α-bromo-5α-androstan-17-one provide insights into the optimization of synthesis steps for better yields and product quality (Li Zong-tao, 2008).

Chemical Properties Analysis

The chemical properties of Rocuronium Bromide, including reactivity, stability under various conditions, and interaction with other chemical entities, are critical for its effectiveness and safety as a neuromuscular blocking agent. Studies focusing on the degradation behavior under stress conditions help in understanding its stability and shelf life (El Houssini et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of Rocuronium Bromide involves multiple steps, starting from commercially available epiandrosterone through processes such as elimination, bromination, epoxidation, aminolysis, reduction, ring opening, and acetylation, leading to the final product. Notably, improvements in synthesis techniques aim to enhance yield, reduce costs, and minimize the generation of impurities. The total yield from these processes varies, with some methods achieving yields up to 24.77% and others focusing on the efficient synthesis of key intermediates to facilitate scale-up production (Z. Long, 2007); (Jiang Jing-y, 2013); (X. Wu et al., 2017).

Interaction Studies

Research on the interaction between Rocuronium Bromide and other substances, such as donepezil, highlights the potential for reduced muscle relaxation efficacy, which could affect surgical conditions and intubation. This interaction underscores the importance of considering medication history prior to anesthesia (Lauri Pautola & M. Reinikainen, 2012).

Analytical Methods

The development of analytical methods for Rocuronium Bromide includes potentiometric titration for content determination, offering a mercury-free alternative to conventional methods. This method is characterized by its simplicity, sensitivity, and accuracy, providing a reliable means for quality control (Pan Wen-zhe, 2010).

Eigenschaften

IUPAC Name |

[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24-,25-,26-,27+,28+,29+,30+,31+,32+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQOUFUQMYPWEW-GYFLCYNPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2CC[C@@H]3[C@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-17-deacetyl Rocuronium Bromide | |

CAS RN |

1190105-63-5 |

Source

|

| Record name | 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-17-(ACETYLOXY)-3-HYDROXY-2-(1-PYRROLIDINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[3-2H]Glucose](/img/structure/B1146262.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)